molecular formula C20H31N3O5 B4964559 1-[1-[(2-Methoxyphenyl)methyl]piperidin-4-yl]-4-methylpiperazine;oxalic acid

1-[1-[(2-Methoxyphenyl)methyl]piperidin-4-yl]-4-methylpiperazine;oxalic acid

Cat. No.: B4964559
M. Wt: 393.5 g/mol
InChI Key: CQLNMHUCHDBLBM-UHFFFAOYSA-N
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Description

1-[1-[(2-Methoxyphenyl)methyl]piperidin-4-yl]-4-methylpiperazine;oxalic acid is a complex organic compound that features a piperidine and piperazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-[(2-Methoxyphenyl)methyl]piperidin-4-yl]-4-methylpiperazine typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with 2-methoxybenzyl chloride, followed by the reaction with 4-methylpiperazine. The final product is then purified and converted to its oxalic acid salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

1-[1-[(2-Methoxyphenyl)methyl]piperidin-4-yl]-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

1-[1-[(2-Methoxyphenyl)methyl]piperidin-4-yl]-4-methylpiperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-[(2-Methoxyphenyl)methyl]piperidin-4-yl]-4-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-4-methylpiperazine
  • 1-[1-(2-Methoxyphenyl)methyl]piperidin-4-yl]-4-ethylpiperazine

Uniqueness

1-[1-[(2-Methoxyphenyl)methyl]piperidin-4-yl]-4-methylpiperazine is unique due to its specific substitution pattern and the presence of both piperidine and piperazine rings. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

1-[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]-4-methylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O.C2H2O4/c1-19-11-13-21(14-12-19)17-7-9-20(10-8-17)15-16-5-3-4-6-18(16)22-2;3-1(4)2(5)6/h3-6,17H,7-15H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLNMHUCHDBLBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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